![molecular formula C13H16ClNO3 B1330269 Butyl 4-[(chloroacetyl)amino]benzoate CAS No. 106214-24-8](/img/structure/B1330269.png)

Butyl 4-[(chloroacetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

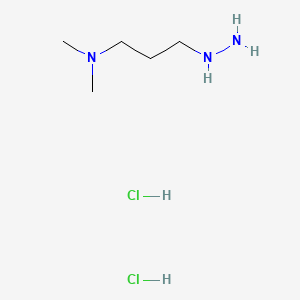

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available precursors. For instance, an improved synthesis route for a gastrointestinal prokinetic compound was established using a high-yield four-step process starting from 4-amino-1-benzylpiperidine . Similarly, the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines has been evaluated, leading to the formation of aminoquinones . These methods could potentially be adapted for the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate by changing the starting materials and reaction conditions.

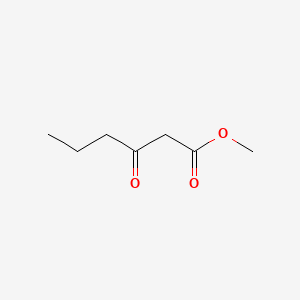

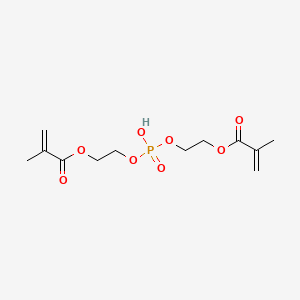

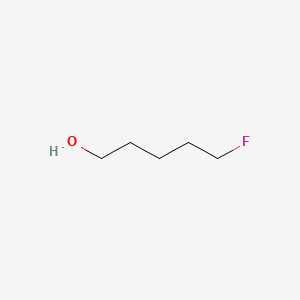

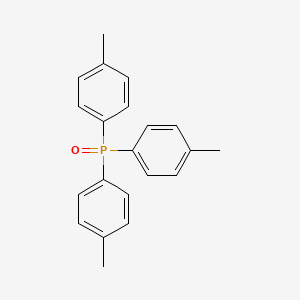

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational models. For example, the molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid was analyzed using FT-IR, FT-Raman, and computational methods, providing insights into the geometrical structure, vibrational spectra, and electronic properties . These techniques could be applied to Butyl 4-[(chloroacetyl)amino]benzoate to determine its molecular structure and confirm its synthesis.

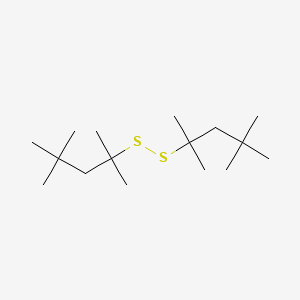

Chemical Reactions Analysis

The chemical reactions of related compounds involve various functional group transformations. For instance, the synthesis of a chlorambucil derivative involved a Reformatsky-type reaction, dehydration, hydrogenation, nitration, and conversion of functional groups . These reactions demonstrate the complexity and versatility of synthetic chemistry involving benzoic acid derivatives, which could be relevant to the chemical reactions that Butyl 4-[(chloroacetyl)amino]benzoate might undergo.

Physical and Chemical Properties Analysis

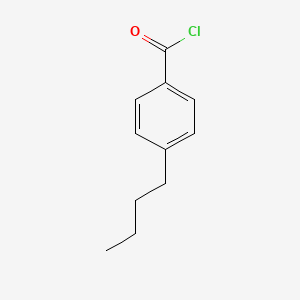

The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. The study of 4-butyl benzoic acid (4-BBA) included the recording of FT-IR, FT-Raman, NMR, and UV-vis spectra, as well as DFT calculations to determine structural characteristics, vibrational frequencies, and electronic properties . These methods provide a comprehensive understanding of the physical and chemical properties of benzoic acid derivatives and could be used to analyze Butyl 4-[(chloroacetyl)amino]benzoate.

Scientific Research Applications

-

Specific Scientific Field : Medicinal Chemistry, specifically the development of local anesthetics .

-

Methods of Application or Experimental Procedures : The application methods of local anesthesia can be divided into topical anesthesia, invasive anesthesia, conduction anesthesia, subarachnoid anesthesia, and epidural anesthesia . The specific method of application would depend on the type of procedure being performed and the area of the body that needs to be anesthetized.

-

Results or Outcomes : The use of local anesthetics results in the temporary elimination of sensation, mainly pain, in the area of application without affecting consciousness . This makes it convenient for local surgical operations and treatments .

properties

IUPAC Name |

butyl 4-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGNXKQRLZIKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284883 |

Source

|

| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-[(chloroacetyl)amino]benzoate | |

CAS RN |

106214-24-8 |

Source

|

| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)